Aroplatin is classified as an organometallic compound and falls under the category of platinum(II) complexes. It is specifically designed as a liposomal formulation to enhance the delivery and efficacy of platinum-based drugs. The compound is derived from the reaction of platinum salts with organic ligands, particularly neodecanoic acid and trans-R,R-1,2-diaminocyclohexane .
Aroplatin is synthesized through a multi-step process that typically involves:
The molecular formula of Aroplatin is with a molecular weight of approximately 651.8 g/mol. The IUPAC name for Aroplatin is (1R,2R)-cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(II). The structure features a central platinum atom coordinated to two neodecanoate ligands and two amine groups from the cyclohexane derivative. This configuration allows for significant interaction with biological targets such as DNA .
Aroplatin participates in various chemical reactions including:
Common reagents involved include neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. The reactions are typically conducted under controlled conditions to maintain stability and efficacy .
The mechanism of action of Aroplatin involves the formation of reactive platinum complexes that bind to DNA. This binding leads to intra- and inter-strand cross-linking of DNA molecules, inhibiting DNA synthesis and cell division. Specifically, Aroplatin targets the N7 position of guanine bases in DNA, leading to structural alterations that trigger cellular responses such as apoptosis and cell cycle arrest .
Aroplatin exhibits several notable physical and chemical properties:
The encapsulation within liposomes significantly improves its pharmacokinetic profile compared to traditional formulations .
Aroplatin has several scientific applications primarily in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: